1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one
Description
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one is a brominated arylketone featuring a 4-amino-3-fluorophenyl substituent. The amino group at the para position and fluorine at the meta position create a unique electronic profile, combining electron-donating (NH₂) and electron-withdrawing (F) effects. This structure is relevant in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules. The bromine atom at the α-position enhances its reactivity in nucleophilic substitutions or cross-coupling reactions, making it a versatile intermediate .
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
1-(4-amino-3-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |
InChI Key |
RREIWXIUHSAGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-Amino-3-fluorophenyl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 1-(4-Amino-3-fluorophenyl)-2-azidopropan-1-one, 1-(4-Amino-3-fluorophenyl)-2-thiocyanatopropan-1-one, etc.
Oxidation: Formation of 1-(4-Amino-3-fluorophenyl)-2-oxopropan-1-one.
Reduction: Formation of 1-(4-Amino-3-fluorophenyl)-2-propanol.
Scientific Research Applications
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one involves its interaction with biological targets such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity: Fluorine and amino groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and dipole interactions. This contrasts with trifluoromethylated analogs (e.g., ’s 2,2,2-trifluoro derivative), which prioritize metabolic stability over polarity .
- Structural Insights: Crystallographic studies of brominated chalcones () reveal planar ketone moieties, while adamantane derivatives () adopt non-planar geometries, affecting their material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
